molecular formula C20H13N3O5S2 B2806135 N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 361471-44-5

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2806135
CAS No.: 361471-44-5
M. Wt: 439.46
InChI Key: KJVIHBJOUTXHDU-UHFFFAOYSA-N
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Description

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a naphthalene moiety, and a nitrophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group is introduced via sulfonylation, where the thiazole derivative reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Naphthalene Carboxamide: The final step involves the coupling of the sulfonylated thiazole with naphthalene-1-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The nitrophenyl sulfonyl group plays a crucial role in binding to the active site of the target enzyme, while the thiazole and naphthalene moieties contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
  • N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-quinolinecarboxamide

Uniqueness

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is unique due to its combination of a thiazole ring, nitrophenyl sulfonyl group, and naphthalene moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the naphthalene ring enhances its binding affinity and specificity towards certain molecular targets .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S2/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-12-18(29-20)30(27,28)15-10-8-14(9-11-15)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVIHBJOUTXHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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